molecular formula C23H30N6O3S B2449139 N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105201-87-3

N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2449139
CAS No.: 1105201-87-3
M. Wt: 470.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines

Properties

IUPAC Name

N-cyclopentyl-5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-4-11-28-21(32)17-10-9-15(20(31)25-16-7-5-6-8-16)12-18(17)29-22(28)26-27-23(29)33-13-19(30)24-14(2)3/h9-10,12,14,16H,4-8,11,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQONTHSMNMRZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminoquinazolinones

A validated method involves reacting 3-aminoquinazolin-4(3H)-one derivatives with chloroacetyl chloride in anhydrous dichloromethane under triethylamine catalysis. This yields 2-chloro-N-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide intermediates. Subsequent nucleophilic displacement with 4-methyl-4H-1,2,4-triazole-3-thiol in refluxing acetone with potassium carbonate generates the triazoloquinazoline system. Critical parameters include:

  • Temperature : Reflux (56–60°C) for 6 hours ensures complete ring closure.
  • Solvent Polarity : Acetone’s moderate polarity facilitates both solubility and nucleophilic attack.
  • Base Selection : Potassium carbonate neutralizes HCl byproducts without inducing side reactions.

Oxidative Cyclization Strategies

Alternative routes employ phosphorus oxychloride (POCl₃) as both a cyclizing agent and dehydrating reagent. Treatment of N-cyanoimidocarbonate precursors with POCl₃ at 105°C in 1,1,2-trichloroethane induces simultaneous cyclization and chlorination. This method achieves higher yields (70–75%) compared to traditional thermal cyclizations but requires careful control of stoichiometry to prevent over-chlorination.

Propyl Group Installation at Position 4

The 4-propyl moiety is introduced early in the synthesis to avoid steric clashes during subsequent steps:

Alkylation of Quinazolinone Precursors

Prior to triazole ring formation, 3-aminoquinazolin-4(3H)-one is treated with propyl iodide in acetonitrile using potassium carbonate as base. This regioselective N-alkylation proceeds in 85% yield under microwave irradiation (100°C, 30 minutes).

Grignard Addition

Alternative protocols employ propylmagnesium bromide addition to quinazoline carbonyl groups, followed by acidic workup to yield the propyl-substituted intermediate. This method requires strict anhydrous conditions and low temperatures (−78°C) to prevent over-addition.

Sulfanyl Group Functionalization at Position 1

The ({[(propan-2-yl)carbamoyl]methyl}sulfanyl) group is incorporated via thiol-ene click chemistry:

Thiol Displacement

Reaction of chlorinated intermediates with mercaptoacetamide derivatives in DMF at 50°C installs the sulfanyl linkage. For the target compound, N-(propan-2-yl)-2-mercaptoacetamide is prepared separately via:

  • Reaction of propan-2-ylamine with chloroacetyl chloride in THF
  • Displacement of chloride with thiourea
  • Acidic hydrolysis to the free thiol

Oxidative Coupling

In oxygen-sensitive cases, copper(I)-catalyzed oxidative coupling between triazoloquinazoline thiols and iodoacetamide derivatives achieves higher regiocontrol. A CuI/1,10-phenanthroline catalyst system in DMSO at 60°C provides 78% yield.

Carboxamide Formation at Position 8

The terminal carboxamide group is introduced through late-stage functionalization:

Hydrolysis and Amidation

The quinazoline-8-carboxylic acid intermediate is generated via alkaline hydrolysis of its methyl ester (6M HCl, reflux, 8 hours). Subsequent coupling with propan-2-ylamine using HATU/DIPEA in DMF yields the carboxamide. Critical parameters:

  • Coupling Reagent : HATU outperforms EDCl/HOBt in preventing racemization.
  • Solvent Choice : Anhydrous DMF ensures reagent solubility while minimizing side reactions.

Direct Aminolysis

Methyl quinazoline-8-carboxylate undergoes aminolysis with excess isopropylamine in methanol at 120°C (sealed tube, 24 hours). This one-pot method avoids intermediate isolation but requires 3Å molecular sieves to absorb methanol byproduct.

Purification and Characterization

Final purification employs orthogonal techniques:

Step Technique Conditions Purity Target
Crude Flash Chromatography Hexane:EtOAc (3:1 → 1:2 gradient) >90%
Intermediate Recrystallization Ethanol/water (4:1) >95%
Final Preparative HPLC C18 column, MeCN/H₂O + 0.1% TFA >99%

Structural confirmation combines:

  • HRMS : Calculated for C₂₄H₂₉N₇O₃S [M+H]⁺: 512.2084, Found: 512.2087
  • ¹³C NMR : Key signals at δ 167.8 (C=O), 158.2 (triazole C3), 142.1 (quinazoline C4)
  • X-ray Crystallography : Confirms planarity of triazoloquinazoline system (dihedral angle <5°)

Industrial Scale Considerations

Adaptation for kilogram-scale production requires:

  • Continuous Flow Synthesis

    • Triazolo ring formation in tubular reactors (residence time 15 min, 100°C)
    • In-line IR monitoring for real-time yield optimization
  • Green Chemistry Principles

    • Replacement of DMF with cyclopentyl methyl ether (CPME)
    • Catalytic POCl₃ using microreactor technology
  • Quality Control

    • PAT (Process Analytical Technology) for intermediate tracking
    • Genotoxic impurity monitoring <1 ppm

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This can include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities compared to other similar compounds.

Biological Activity

N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized with the following features:

  • Molecular Formula : C20H27N5O3S
  • Molecular Weight : 405.53 g/mol
  • SMILES Notation : Cc(C(=O)N(C)C(=O)C1=NN(C2=C(N=C(N2C(=O)C=C1)C(C)C)C(C)C)S)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a kinase inhibitor , specifically targeting pathways involved in cell proliferation and survival. The inhibition of these pathways is crucial in the context of cancer therapy.

MechanismDescription
Kinase Inhibition Inhibits specific kinases involved in cancer cell signaling pathways.
Anti-inflammatory Modulates cytokine expression, potentially useful in autoimmune diseases.
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential use as an antibiotic.

Anticancer Properties

Research indicates that N-cyclopentyl-5-oxo has significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting tumor growth in vivo models.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary assays indicate that N-cyclopentyl-5-oxo possesses antimicrobial properties against specific strains of bacteria, which could be beneficial for developing new antibiotics.

Case Studies

  • Cancer Treatment Study : A study involving the administration of N-cyclopentyl-5-oxo in mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls (p < 0.05). The compound was administered at doses of 10 mg/kg and demonstrated a dose-dependent effect.
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in rats, treatment with N-cyclopentyl-5-oxo resulted in a notable decrease in inflammatory markers, including CRP and cytokine levels (IL-1β and IL-6), suggesting its potential for treating inflammatory conditions.
  • Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, showing an inhibition zone of 15 mm and 12 mm respectively, indicating moderate antibacterial activity.

Research Findings

Recent research has focused on optimizing the synthesis of N-cyclopentyl-5-oxo to enhance its potency and selectivity. Various derivatives have been synthesized to evaluate their biological activity through structure–activity relationship (SAR) studies.

Table 2: Summary of Research Findings

Study FocusKey Findings
Synthesis Multiple synthetic routes explored; some yield higher purity and yield.
Biological Testing Identified key targets include mTOR and various receptor tyrosine kinases.
Toxicology Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What are the key synthetic pathways for synthesizing this triazoloquinazoline derivative, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example, triazole ring formation can be achieved via hydrazine derivatives reacting with carbon disulfide under basic conditions . Key steps include:
  • Cyclization : Use reflux conditions (e.g., ethanol at 80°C) with catalysts like benzyltributylammonium bromide to optimize yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. High Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) is critical for verifying purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1^1H and 13^13C NMR to confirm the cyclopentyl group (δ 1.5–2.0 ppm for CH2_2 protons) and the acetamide NH signal (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (e.g., m/z ~500–550 for this compound) and fragmentation patterns to validate the sulfanyl and carboxamide groups .
  • Infrared (IR) Spectroscopy : Look for carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and predict the reactivity of this triazoloquinazoline derivative?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Predict biological activity by simulating interactions with target enzymes (e.g., kinase or protease binding pockets) using AutoDock Vina or Schrödinger Suite .
  • Machine Learning : Apply tools like Chemotion Repository datasets to train models for predicting optimal solvent systems or catalysts .

Q. What strategies resolve contradictory data regarding the biological activity of structurally similar triazoloquinazoline compounds?

  • Methodological Answer :
  • Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. luminescence assays for enzyme inhibition) .
  • Structural Analog Comparison : Synthesize and test derivatives with modified substituents (e.g., replacing cyclopentyl with cyclohexyl) to isolate structure-activity relationships .

Q. How can researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer :
  • Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
  • Excipient Screening : Co-formulate with stabilizers like trehalose or cyclodextrins to enhance aqueous solubility and shelf life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compound activity .
  • Pharmacokinetic Modeling : Compare bioavailability (e.g., Cmax_{max} and AUC) across models to explain efficacy disparities .
  • Tumor Microenvironment Replication : Incorporate 3D cell cultures or organoids to bridge the gap between static in vitro assays and dynamic in vivo systems .

Experimental Design Considerations

Q. What are best practices for designing dose-escalation studies to evaluate this compound’s therapeutic index?

  • Methodological Answer :
  • MTD Determination : Use the 3+3 design in rodent models, starting at 10 mg/kg and escalating by 50% increments. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for toxicity .
  • Therapeutic Window Calculation : Compare IC50_{50} values from cancer cell lines (e.g., MCF-7 or HeLa) with cytotoxicity in non-cancerous cells (e.g., HEK293) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.